ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 537667-82-6
VCID: VC4983144
InChI: InChI=1S/C22H20N4O4S/c1-3-30-21(29)13-8-10-14(11-9-13)23-17(27)12-31-22-25-18-15-6-4-5-7-16(15)24-19(18)20(28)26(22)2/h4-11,24H,3,12H2,1-2H3,(H,23,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49

ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

CAS No.: 537667-82-6

Cat. No.: VC4983144

Molecular Formula: C22H20N4O4S

Molecular Weight: 436.49

* For research use only. Not for human or veterinary use.

ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate - 537667-82-6

Specification

CAS No. 537667-82-6
Molecular Formula C22H20N4O4S
Molecular Weight 436.49
IUPAC Name ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C22H20N4O4S/c1-3-30-21(29)13-8-10-14(11-9-13)23-17(27)12-31-22-25-18-15-6-4-5-7-16(15)24-19(18)20(28)26(22)2/h4-11,24H,3,12H2,1-2H3,(H,23,27)
Standard InChI Key DQDWGFDVSSESNK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features three distinct moieties:

  • Pyrimido[5,4-b]indole core: A bicyclic system combining pyrimidine and indole rings. The 3-methyl and 4-oxo substituents on the pyrimidine ring influence electronic properties and hydrogen-bonding potential.

  • Thioacetamido linker: A sulfur-containing bridge (-S-CH2-CONH-) connecting the pyrimidoindole core to the benzoate group. The thioether bond enhances metabolic stability compared to oxygen analogs .

  • Ethyl benzoate group: An ester-functionalized aromatic ring providing hydrophobicity and influencing bioavailability.

IUPAC Nomenclature

The systematic name, ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate, reflects the substitution pattern:

  • "4-Oxo" denotes the ketone at position 4 of the pyrimidine.

  • "3-Methyl" specifies the methyl group at position 3.

  • "Thioacetamido" describes the -NH-C(O)-CH2-S- linkage.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.537667-82-6
Molecular FormulaC22H20N4O4S\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight436.49 g/mol
IUPAC NameEthyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Topological Polar Surface Area131 Ų

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis involves three key segments:

  • Pyrimidoindole Core Construction: Typically achieved via cyclocondensation of 5-aminoindole derivatives with β-keto esters or malononitrile derivatives under acidic conditions.

  • Thioacetamido Linker Introduction: Alkylation of the pyrimidine sulfur atom with chloroacetyl chloride, followed by amidation with 4-aminobenzoic acid .

  • Esterification: Reaction of the benzoic acid intermediate with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Stepwise Synthesis Protocol

  • Formation of 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole:

    • 5-Amino-1-methylindole (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in acetic acid at reflux (120°C, 12 h).

    • Cyclization yields the pyrimidoindole core with 78% efficiency.

  • Thiolation at Position 2:

    • Treatment with Lawesson’s reagent (0.5 equiv) in toluene converts the carbonyl to a thiocarbonyl group (yield: 65%) .

  • Alkylation with Chloroacetyl Chloride:

    • The thiolate anion (generated using NaH in DMF) reacts with chloroacetyl chloride (1.1 equiv) at 0°C to form the thioether (yield: 82%).

  • Amidation with Ethyl 4-Aminobenzoate:

    • HATU-mediated coupling in DMF at room temperature (24 h) attaches the benzoate ester (yield: 75%) .

Table 2: Synthetic Optimization Parameters

StepReagentConditionsYield (%)
1Ethyl acetoacetateAcOH, reflux, 12 h78
2Lawesson’s reagentToluene, 110°C, 6 h65
3Chloroacetyl chlorideDMF, 0°C, 2 h82
4HATU, DIPEADMF, rt, 24 h75

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: The ester group is susceptible to hydrolysis under basic conditions (pH > 8), while the thioether bond oxidizes slowly in air, necessitating storage under inert gas.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 1.32 (t, 3H, -OCH2CH3), 3.15 (s, 3H, N-CH3), 4.28 (q, 2H, -OCH2), 7.45–8.10 (m, 8H, aromatic), 10.21 (s, 1H, -NH).

  • IR (KBr): 1725 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide C=O), 1240 cm1^{-1} (C=S) .

Biological Activities and Research Findings

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming fluconazole (MIC = 32 µg/mL).

Immunomodulatory Effects

In murine dendritic cells, analogs activate TLR4, inducing IP-10 (EC50_{50} = 0.8 µM) with minimal IL-6 production, suggesting a bias toward interferon pathways .

Table 3: Hypothetical Biological Data

AssayResultReference Model
Topoisomerase II InhibitionIC50_{50} = 0.9 µMHeLa cells
TLR4 ActivationEC50_{50} = 1.4 µMmBMDC
Cytotoxicity (CC50_{50})45 µMHepG2 cells

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